2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione
Description
Properties
IUPAC Name |
2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGUUJEDSDDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385897 | |
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68256-56-4 | |
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated anthracene compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different electronic and optical properties.
Scientific Research Applications
2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Bioactivity: Amino groups at positions 2 or 4 (e.g., compounds 5a and Mitoxantrone) enhance cytotoxicity. For example, 2-(butylamino)anthracene-9,10-dione (5a) shows IC₅₀ values of 1.1 µg/mL against MCF-7 cells, comparable to Mitoxantrone’s clinical efficacy .
Electronic and Steric Effects: Bulky substituents (e.g., 4-(tert-butyl)phenoxy) can hinder π-π stacking in material science applications. TPAD-COF, with phenylamino groups, achieves a high BET surface area (700–1000 m²/g), suggesting that steric bulk in the target compound might reduce porosity if used in similar frameworks .
Photodynamic Therapy (PDT) Potential: TPAAQ, with a diphenylamino group, exhibits aggregation-induced emission (AIE) and is used in MOF-based PDT. The target compound’s phenoxy group could similarly modulate AIE properties, though its tert-butyl moiety may alter aggregation dynamics .
Biological Activity
2-Amino-1-(4-(tert-butyl)phenoxy)anthracene-9,10-dione, also known by its CAS number 68256-56-4, is a synthetic compound belonging to the anthracene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.428 g/mol. Its structure features an anthracene backbone substituted with an amino group and a tert-butylphenoxy moiety, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Anthracene derivatives are known for their ability to scavenge free radicals. Studies have indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Research has shown that compounds with anthraquinone structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolism of cancer cells or pathogens.
Case Study 1: Antioxidant Effects
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a protective effect against oxidative damage induced by hydrogen peroxide.
| Parameter | Control | Treated (50 µM) |
|---|---|---|
| ROS Levels (Fluorescence) | 100% | 30% |
| Cell Viability (%) | 85% | 95% |
Case Study 2: Anticancer Activity
In vitro studies by Kumar et al. (2022) evaluated the anticancer properties of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 20 µM for MCF-7 cells, indicating potent antiproliferative effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
Case Study 3: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. The inhibition was characterized by a dose-dependent response.
Q & A
Q. What strategies improve its stability in covalent organic frameworks (COFs) for catalytic or sensing applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
